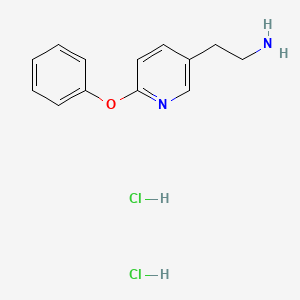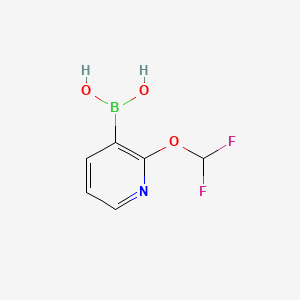
(2-(Difluoromethoxy)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-(Difluoromethoxy)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C6H6BF2NO3 . It is used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of “(2-(Difluoromethoxy)pyridin-3-yl)boronic acid” consists of a pyridine ring with a boronic acid group and a difluoromethoxy group attached to it . The InChI code for this compound is 1S/C6H6BF2NO3/c8-6(9)13-5-4(7(11)12)2-1-3-10-5/h1-3,6,11-12H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-(Difluoromethoxy)pyridin-3-yl)boronic acid” include a molecular weight of 188.93 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Study of Synthesis Processes : A study focused on synthesizing a similar compound, 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, using various reaction conditions and characterized the final product using HPLC, FTIR, and NMR techniques (Liu Guoqua, 2014).
Applications in Chemical Reactions
- Suzuki Cross-Coupling Reactions : The synthesis of various boronic acids, including (2,6-difluoro-3-pyridyl)boronic acid, was reported, highlighting their use in Suzuki–Miyaura cross-coupling reactions to obtain highly functionalized heteroarylpyridine derivatives (Amy E. Smith et al., 2008).
Electrochemical Applications
- Boron-Based Anion Acceptors in Batteries : Boron-based compounds, structurally similar to (2-(Difluoromethoxy)pyridin-3-yl)boronic acid, were studied for their role as anion acceptors in fluoride shuttle batteries, demonstrating the importance of boron-based compounds in enhancing battery performance (A. C. Kucuk & T. Abe, 2020).
Sensing Applications
- Colorimetric Sensing of Ions : Research into pyridinium boranes, closely related to the compound , showed their ability to extract fluoride ions, leading to color changes. This highlights the potential of such compounds in the development of colorimetric sensors (C. Wade & F. Gabbaï, 2009).
Lewis Acid-Base Chemistry
- Adduct Formation in Lewis Acid-Base Chemistry : Complexes involving boron trifluoride and nitrogen-containing compounds, including pyridines, have been synthesized and studied for their reactivity and potential applications in metallocene activation, emphasizing the versatility of boron-nitrogen interactions (F. Focante et al., 2006).
Catalysis and Organic Synthesis
- Application in Organic Synthesis : The synthesis of various halopyridinylboronic acids and their role in palladium-catalyzed coupling reactions to produce new pyridine libraries demonstrate the importance of boronic acids in organic synthesis (A. Bouillon et al., 2002).
Mecanismo De Acción
Target of Action
Boronic acids, including pyridinylboronic acids, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to the palladium catalyst during the transmetalation step . This is followed by reductive elimination, which forms a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound can participate, is widely used in the synthesis of various biologically active compounds . These compounds can affect numerous biochemical pathways depending on their structure and function.
Pharmacokinetics
Its lipophilicity (Log Po/w) is estimated to be around 0.0 to 1.01, which can influence its absorption and distribution .
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of various complex organic compounds . The effects of these compounds can vary widely depending on their structure and function.
Action Environment
The action of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction is typically performed under mild conditions and is tolerant to various functional groups . The compound itself should be stored in an inert atmosphere at 2-8°C , indicating that its stability could be affected by exposure to air or higher temperatures.
Propiedades
IUPAC Name |
[2-(difluoromethoxy)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO3/c8-6(9)13-5-4(7(11)12)2-1-3-10-5/h1-3,6,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNMJXVIJXDALS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744612 |
Source


|
| Record name | [2-(Difluoromethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1300750-50-8 |
Source


|
| Record name | [2-(Difluoromethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B582513.png)
![1-Benzyl-1,6-diazaspiro[3.4]octane](/img/structure/B582515.png)
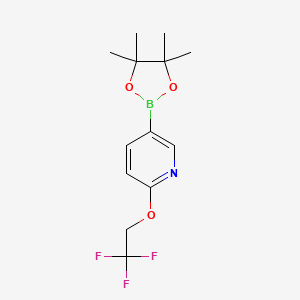
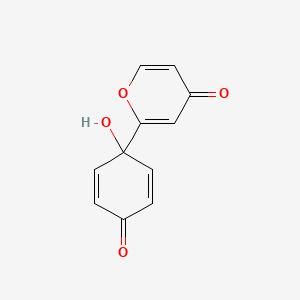
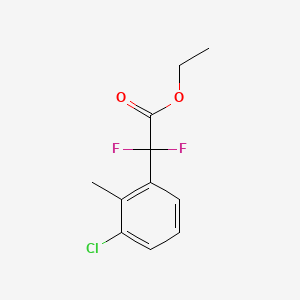
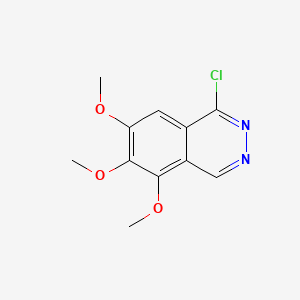





![1-PiperidineacetaMide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]aMino]phenyl]-](/img/structure/B582533.png)
